

# A Technical Guide to the Physicochemical Properties of (3S,4S)-Tivantinib (ARQ 197)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | (3S,4S)-Tivantinib |           |
| Cat. No.:            | B1609869           | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Tivantinib, also known as ARQ 197, is an orally bioavailable, small-molecule inhibitor of the c-Met receptor tyrosine kinase (RTK).[1][2] The c-Met pathway, when dysregulated, plays a crucial role in tumor cell proliferation, survival, invasion, and metastasis.[1][3] Tivantinib binds to the c-Met protein, disrupting its signal transduction pathways and potentially inducing cell death in tumor cells where c-Met is overexpressed or constitutively active.[1][3] While initially developed as a selective c-Met inhibitor, further studies suggest its cytotoxic activity may also involve other mechanisms, such as the disruption of microtubule dynamics.[4] This guide provides a detailed overview of the core physicochemical properties of the (3S,4S) stereoisomer of Tivantinib, outlines standard experimental methodologies for their determination, and visualizes its primary signaling pathway and a general characterization workflow.

## **Core Physicochemical Data**

The fundamental physicochemical properties of **(3S,4S)-Tivantinib** are summarized below. These parameters are critical for understanding its behavior in biological systems and for formulation development.



| Property               | Value                                                                                            | Source(s) |
|------------------------|--------------------------------------------------------------------------------------------------|-----------|
| IUPAC Name             | (3R,4R)-3-(5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)pyrrolidine-2,5-dione | [2]       |
| Molecular Formula      | C23H19N3O2                                                                                       | [3][5][6] |
| Molecular Weight       | 369.42 g/mol                                                                                     | [3][5][6] |
| CAS Number             | 905854-02-6                                                                                      | [2][6]    |
| Appearance             | Light brown to brown solid                                                                       | [7]       |
| Melting Point          | Data not readily available in public literature                                                  |           |
| Water Solubility       | < 1 mg/mL (practically insoluble)                                                                | [5]       |
| Solubility (Organic)   | DMSO: ≥ 68 mg/mLEthanol: <<br>1 mg/mL (insoluble or slightly<br>soluble)                         | [5]       |
| logP (Octanol-Water)   | 3.27 - 4.04 (Predicted)                                                                          |           |
| pKa (Strongest Acidic) | 9.72 (Predicted)                                                                                 |           |

# Signaling Pathway and Experimental Workflow Visualizations

Understanding the mechanism of action and the process of characterization is vital. The following diagrams, rendered using Graphviz, illustrate the c-MET signaling pathway inhibited by Tivantinib and a standard workflow for physicochemical analysis.





Click to download full resolution via product page

Caption: The HGF/c-MET signaling pathway and the inhibitory action of Tivantinib.





Click to download full resolution via product page

Caption: A generalized workflow for the physicochemical characterization of a drug candidate.



## **Experimental Protocols**

The following sections describe generalized, standard protocols representative of those used in pharmaceutical development to determine key physicochemical properties.

The shake-flask method is considered the gold standard for determining equilibrium solubility due to its reliability.

- Objective: To determine the maximum concentration of Tivantinib that can be dissolved in a specific solvent at a given temperature to reach a state of equilibrium.
- Methodology:
  - Preparation: An excess amount of solid Tivantinib is added to a known volume of the solvent (e.g., phosphate-buffered saline pH 7.4, water) in a sealed, inert container.
  - Equilibration: The resulting slurry is agitated in a temperature-controlled environment (e.g., a shaker bath at 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
  - Phase Separation: After equilibration, the suspension is allowed to settle. The undissolved solid is then separated from the saturated solution, typically by centrifugation followed by filtration through a chemically inert filter (e.g., 0.22 μm PTFE) that does not bind the drug.
  - Quantification: The concentration of Tivantinib in the clear, saturated filtrate is accurately
    measured using a validated analytical method, most commonly High-Performance Liquid
    Chromatography (HPLC) with UV detection. A calibration curve prepared with standard
    solutions of known concentrations is used for quantification.
  - Reporting: Solubility is reported in units such as mg/mL or molarity (mM) at the specified temperature and pH.

Potentiometric titration is a precise method for determining the ionization constant(s) of a molecule.

Objective: To measure the pKa, which represents the pH at which the compound is 50% ionized.



#### Methodology:

- Sample Preparation: A precise amount of Tivantinib is dissolved in a suitable co-solvent system (e.g., water-methanol) if aqueous solubility is low. The solution is diluted to a known concentration (e.g., 1 mM).
- Calibration: A pH meter and electrode are calibrated using at least three standard buffer solutions (e.g., pH 4, 7, and 10).
- Titration: The sample solution is placed in a thermostatted vessel and titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH). The pH of the solution is recorded after each incremental addition of the titrant.
- Data Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added. The pKa value is determined from the inflection point of the sigmoidal curve. This can be calculated from the first or second derivative of the curve.
   The experiment is typically performed in triplicate to ensure reproducibility.

Lipophilicity is a critical determinant of a drug's pharmacokinetic properties, including absorption and distribution. It is commonly expressed as the logarithm of the partition coefficient (logP).

 Objective: To determine the ratio of Tivantinib's concentration in a non-polar solvent (noctanol) versus a polar solvent (water) at equilibrium.

#### Methodology:

- Phase Preparation: Equal volumes of n-octanol and water (or a buffer like PBS pH 7.4) are mixed and pre-saturated by shaking for 24 hours to ensure mutual saturation. The phases are then separated.
- Partitioning: A known amount of Tivantinib is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then combined with an equal volume of the other pre-saturated phase.
- Equilibration: The biphasic system is agitated for a set period to allow the compound to partition between the two phases until equilibrium is reached.



- Phase Separation: The mixture is centrifuged to achieve a clean separation of the aqueous and n-octanol layers.
- Quantification: A sample is carefully taken from each phase, and the concentration of Tivantinib is determined using a suitable analytical method like HPLC-UV.
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Facebook [cancer.gov]
- 2. Tivantinib Wikipedia [en.wikipedia.org]
- 3. Tivantinib | C23H19N3O2 | CID 11494412 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tivantinib (ARQ 197) exhibits antitumor activity by directly interacting with tubulin and overcomes ABC transporter-mediated drug resistance PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tivantinib | c-Met/HGFR | Apoptosis | TargetMol [targetmol.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [A Technical Guide to the Physicochemical Properties of (3S,4S)-Tivantinib (ARQ 197)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1609869#3s-4s-tivantinib-physicochemical-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com